3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide
Overview
Description
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide is a chemical compound characterized by its unique structure, which includes a benzene ring, a carbothioamide group, and an oxadiazole ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the cyclization of thiosemicarbazide derivatives with aromatic aldehydes or ketones under acidic conditions. The reaction conditions often require heating and the use of catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of method depends on factors such as the scale of production, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity. Its incorporation into polymers and coatings can improve their performance.
Mechanism of Action
The mechanism by which 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide exerts its effects involves its interaction with molecular targets and pathways. The amino group on the oxadiazole ring can form hydrogen bonds with biological targets, while the carbothioamide group can participate in covalent bonding. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)benzene-1-carbothioamide
3-(5-Amino-1,3,4-oxadiazol-2-yl)thiophene-1-carbothioamide
3-(5-Amino-1,3,4-oxadiazol-2-yl)pyridine-1-carbothioamide
Uniqueness: 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and pharmacokinetic properties, making it a unique candidate for various applications.
Properties
IUPAC Name |
3-(5-amino-1,3,4-oxadiazol-2-yl)benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-7(15)5-2-1-3-6(4-5)8-12-13-9(11)14-8/h1-4H,(H2,10,15)(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMNKYTYUZYLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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